5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound that belongs to the indazole family, characterized by the presence of an iodine atom and a tetrahydro-2H-pyran-2-yl substituent. This compound is significant in synthetic organic chemistry and pharmaceutical development due to its unique structural features, which can influence its biological activity and reactivity.
This compound can be synthesized through various chemical methods, primarily involving iodination reactions of indazole derivatives. It has been referenced in several chemical databases and research articles, indicating its relevance in scientific studies and applications.
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is classified as an indazole derivative. Indazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. This compound is part of a broader class of heterocycles that are often explored for their pharmacological properties.
The synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following methods:
The reaction conditions must be optimized to achieve high yields and purity, including controlling temperature, reaction time, and concentrations of reactants. Safety measures are also critical due to the handling of iodine and other reagents.
The molecular formula of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is , with a molecular weight of 356.16 g/mol. The structure features an indazole ring fused with a tetrahydro-2H-pyran moiety and an iodine substituent at the 5-position.
The empirical formula can be represented in Hill notation as follows:
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions:
These reactions are valuable for creating new compounds with potential biological activities or for further synthetic applications in organic chemistry.
The mechanism of action for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole largely depends on its biological targets:
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically presents as a solid at room temperature. Its melting point, solubility in various solvents, and other physical characteristics would need to be determined experimentally for precise values.
The compound's chemical properties include:
Relevant data on these properties can be obtained from experimental studies or chemical databases.
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific uses:
Indazole-containing compounds demonstrate expansive therapeutic potential, underpinned by their diverse mechanisms of biological action. Recent advances highlight their significance as kinase inhibitors, epigenetic modulators, and antimicrobial agents. For instance, novel tranylcypromine-indazole hybrids function as potent lysine-specific demethylase 1 (LSD1) inhibitors, exhibiting nanomolar IC₅₀ values (e.g., 9.85 nM) and exceptional selectivity over related enzymes like monoamine oxidases. These compounds demonstrate potent activity against leukemia cell lines (MV-4-11, IC₅₀ = 1.40 μM) through epigenetic modulation, specifically elevating H3K4 methylation levels and inducing cancer cell apoptosis [9]. Beyond oncology, indazole derivatives serve as non-steroidal anti-inflammatory agents by inhibiting cyclooxygenases, anticoagulants through vitamin K antagonism, and antimicrobials targeting essential microbial enzymes. The structural plasticity of the indazole ring enables systematic exploration of structure-activity relationships (SAR), where substitutions at C5 significantly influence target engagement. Electron-withdrawing groups like halogens enhance π-stacking interactions with aromatic amino acid residues in binding pockets, while N1 modifications control solubility and metabolic stability. This versatility makes indazoles indispensable frameworks for addressing complex disease targets through rational drug design [2] [9].
Halogen incorporation—particularly iodine—serves as a strategic molecular editing tool that profoundly alters physicochemical and pharmacological properties. Analysis of FDA-approved drugs (2015–2020) reveals that nearly half contain halogen atoms, underscoring their therapeutic importance. Iodination at the C5 position of the indazole ring delivers three critical advantages:
Halogenation also impacts physicochemical parameters; iodination typically increases logP (octanol-water partition coefficient) and reduces aqueous solubility. For instance, iodobenzene exhibits a logP of 2.99 and solubility of 410 mg/L compared to benzene’s logP of 2.13 and solubility of 1789 mg/L [3]. In silico modeling reveals that these changes optimize membrane permeability and target residence time. Advances in enzymatic halogenation, such as the WelO5 enzyme that mediates sp³ C–H bond chlorination, offer sustainable methods for regioselective halogen introduction, expanding opportunities for bioactive compound optimization [7] [10].
The tetrahydropyranyl (THP) group serves as a robust, orthogonal protecting strategy for the indazole N1-position during multi-step syntheses. Its implementation addresses two primary challenges in heterocyclic chemistry:
THP protection is achieved via 3,4-dihydro-2H-pyran (DHP) under Brønsted or Lewis acid catalysis (e.g., p-TsOH, PPTS). The reaction proceeds through an oxonium ion intermediate, forming a chiral center at C2 of the pyran ring. While this introduces diastereomers, their separation is often unnecessary as deprotection regenerates the original compound. THP ethers enhance substrate solubility in organic solvents, facilitating reaction progress, and have been successfully applied in solid-phase peptide synthesis for tryptophan side-chain protection. Studies confirm that Fmoc-Trp(THP)-OH can be synthesized in 82% yield without carboxyl pre-protection, demonstrating functional group compatibility [4] [8].
Table 1: Structural and Physicochemical Profile of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Property | Value/Descriptor | Significance |
---|---|---|
IUPAC Name | 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Unambiguous chemical identification |
Molecular Formula | C₁₂H₁₃IN₂O | Elemental composition: MW = 352.15 g/mol |
CAS Registry Number | Not specified in sources | Unique identifier for chemical databases |
SMILES | O=CC₁=NN(C₂OCCCC₂)C(C₁=C₃)=CC=C₃I | Encoding molecular structure [6] |
InChI Key | FUIYEMZOKHJRJA-UHFFFAOYSA-N | Standardized hash for structure retrieval |
Protection Group | Tetrahydropyran-2-yl (THP) at N1 | Blocks N1 reactivity; removable under mild acid |
Halogen Position | C5 of indazole ring | Directs cross-coupling; enhances bioactivity |
Theoretical logP | ~3.5 (estimated) | Increased lipophilicity vs. non-iodinated analog |
Table 2: Commercial Availability and Purchasing Considerations
Quantity | Price (USD) | US Stock | China Stock | Availability | |
---|---|---|---|---|---|
250 mg | $179.00 | >10 units | >10 units | In stock | |
500 mg | $256.00 | >10 units | >10 units | In stock | |
1 g | $358.00 | 6 units | >10 units | In stock | |
5 g | $1,282.00 | 1 unit | 3 units | In stock | |
10 g | $2,179.00 | None | 1 unit | In stock | |
25 g | $4,281.00 | None | None | Backordered | [1] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1